CID 126959908
Description
Structure
3D Structure of Parent
Properties
CAS No. |
32685-16-8 |
|---|---|
Molecular Formula |
C7H7KNO2 |
Molecular Weight |
176.23 g/mol |
IUPAC Name |
N-hydroxybenzamide |
InChI |
InChI=1S/C7H7NO2.K/c9-7(8-10)6-4-2-1-3-5-6;/h1-5,10H,(H,8,9); |
InChI Key |
PUSCQQKPEYGPTB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NO.[K] |
boiling_point |
Explodes (NTP, 1992) |
melting_point |
259 to 266 °F (NTP, 1992) |
Other CAS No. |
32685-16-8 |
physical_description |
Rhombic crystals or light beige solid. (NTP, 1992) |
Related CAS |
32685-16-8 (mono-potassium salt) |
solubility |
5 to 10 mg/mL at 74.7 °F (NTP, 1992) |
Origin of Product |
United States |
Synthetic Methodologies for Potassium Benzohydroxamate and Its Derivatives
Direct Synthesis of Potassium Benzohydroxamate
The direct synthesis of potassium benzohydroxamate is a well-established procedure that involves the reaction of an ester with hydroxylamine (B1172632) in a basic medium. This method is noted for its efficiency and straightforward execution.
The core of this synthetic route is the reaction between ethyl benzoate (B1203000) and free hydroxylamine. The hydroxylamine is typically generated in situ from hydroxylamine hydrochloride by the addition of a strong base, such as potassium hydroxide (B78521) (KOH). The KOH serves a dual purpose: it deprotonates the hydroxylamine hydrochloride to yield the more nucleophilic free hydroxylamine, and it provides the potassium counterion for the final salt product.
The reaction proceeds via nucleophilic acyl substitution. The nitrogen atom of the free hydroxylamine attacks the electrophilic carbonyl carbon of the ethyl benzoate. This is followed by the elimination of the ethoxide leaving group, which is subsequently protonated by the solvent or other acidic species in the mixture, to form the stable hydroxamic acid. The acidic proton on the hydroxylamine nitrogen is then abstracted by the excess base (KOH) to yield potassium benzohydroxamate. A significant byproduct of the initial acid-base reaction is potassium chloride (KCl), which precipitates from the reaction medium.
A representative procedure involves preparing separate solutions of hydroxylamine hydrochloride and potassium hydroxide in methanol (B129727). The alkaline solution is then added to the hydroxylamine solution, followed by the addition of ethyl benzoate.
Methanol is a commonly employed solvent for this synthesis due to its ability to dissolve the primary reactants (hydroxylamine hydrochloride, potassium hydroxide, and ethyl benzoate) while facilitating the precipitation of the potassium chloride byproduct. The use of a polar protic solvent like methanol effectively solvates the ionic intermediates and reactants.
Optimization of reaction conditions is crucial for maximizing yield and purity. Key parameters include temperature, reactant concentration, and reaction time.
Temperature Control : The initial mixing of the methanolic solutions of potassium hydroxide and hydroxylamine hydrochloride is often performed at a controlled temperature of 30–40°C. This is followed by cooling in an ice bath to manage any exothermic effects and to ensure the complete precipitation of potassium chloride before the addition of the ester.
Reaction Time : After the reactants are combined, the mixture is typically allowed to stand at room temperature for an extended period, often up to 48 hours. This allows for the slow crystallization of the desired potassium benzohydroxamate product from the solution.
Stoichiometry : An excess of potassium hydroxide and hydroxylamine hydrochloride relative to the ethyl benzoate is used to drive the reaction to completion.
The table below summarizes typical reaction parameters for this synthesis.
| Parameter | Value/Condition | Purpose |
| Reactants | Hydroxylamine Hydrochloride, Potassium Hydroxide, Ethyl Benzoate | Formation of potassium benzohydroxamate |
| Solvent | Methanol | Dissolves reactants, precipitates byproduct |
| Base | Potassium Hydroxide | Generates free hydroxylamine, provides K+ ion |
| Temperature | Cooled to 30-40°C, then ice bath | Control exotherm, precipitate KCl |
| Reaction Time | 48 hours at room temperature | Allows for product crystallization |
| Yield | 57-60% | Typical outcome of the procedure |
The data in this table is based on established laboratory procedures.
A critical step in this synthesis is the management and removal of byproducts, primarily potassium chloride (KCl). Since KCl has low solubility in methanol, it precipitates out of the solution after the initial acid-base reaction between hydroxylamine hydrochloride and potassium hydroxide.
The isolation and purification strategy involves the following steps:
Removal of Byproduct : Immediately after the addition of ethyl benzoate, the reaction mixture is filtered by suction. This crucial step removes the precipitated potassium chloride from the solution before the desired product begins to crystallize.
Crystallization : The filtrate, which contains the dissolved product, is allowed to stand at room temperature. Potassium benzohydroxamate crystallizes out of the methanolic solution over a period of 20 minutes to 48 hours.
Product Isolation : The crystalline product is collected by filtration.
Washing : The collected crystals are washed with a small amount of absolute ethyl alcohol to remove any residual soluble impurities.
Drying : The purified potassium benzohydroxamate is then air-dried.
Further yield can be obtained by concentrating the alcoholic mother liquors from the filtration steps, which can provide an additional 3-5% of the product.
General Approaches to Hydroxamic Acid Salt Synthesis
The direct synthesis of potassium benzohydroxamate is a specific example of broader methodologies used to create hydroxamic acids and their salts. These general approaches often involve the reaction of hydroxylamine with various carboxylic acid derivatives.
The reaction between an organic ester and hydroxylamine is a fundamental and widely used method for preparing hydroxamic acids. wikipedia.orgnih.gov This reaction is a classic example of nucleophilic acyl substitution, where hydroxylamine acts as the nucleophile. researchgate.net
The general mechanism involves the attack of the hydroxylamine's nitrogen atom on the carbonyl carbon of the ester. This forms a tetrahedral intermediate, which then collapses, expelling an alkoxide (the leaving group from the original ester). The resulting hydroxamic acid can then be deprotonated by a base to form the corresponding hydroxamate salt. The reaction is typically performed under basic conditions because the free hydroxylamine (NH₂OH) is a stronger nucleophile than its protonated salt form (NH₃OH⁺Cl⁻). nih.govresearchgate.net Strong bases like sodium hydroxide, potassium hydroxide, or sodium methoxide (B1231860) are used to generate the free hydroxylamine in situ from hydroxylamine hydrochloride. researchgate.net
To facilitate the synthesis of hydroxamic acids, especially from less reactive carboxylic acids, activated derivatives are often employed. These derivatives contain better leaving groups than the alkoxides found in esters, leading to faster and more efficient reactions. nih.gov
Acyl Chlorides : Acyl chlorides are highly reactive carboxylic acid derivatives. nih.govresearchgate.net The chloride ion is an excellent leaving group, making the carbonyl carbon highly electrophilic and susceptible to nucleophilic attack by hydroxylamine. The reaction is typically rapid and can be performed at room temperature. scispace.comresearchgate.net A base is often added to neutralize the hydrochloric acid (HCl) that is formed as a byproduct. nih.gov
Acylbenzotriazoles : Carboxylic acids can be converted into acylbenzotriazole intermediates. These compounds serve as effective acylating agents for hydroxylamine. This method is advantageous due to the mild reaction conditions and the ease of handling the intermediates. organic-chemistry.org
Acyl Imidazoles : N,N'-Carbonyldiimidazole (CDI) is a common reagent used to activate carboxylic acids by forming an acyl imidazole (B134444) intermediate. researchgate.net This intermediate readily reacts with hydroxylamine hydrochloride to produce the desired hydroxamic acid in good yield and high purity. researchgate.net This method is operationally simple, and a key advantage is that the potential N,O-diacylhydroxylamine byproduct is cleanly converted to the desired hydroxamic acid under the reaction conditions. researchgate.net
Catalytic Methodologies (e.g., Potassium Cyanide-Mediated Synthesis)
The synthesis of hydroxamic acids from ester derivatives can be significantly enhanced by the addition of a catalytic amount of potassium cyanide (KCN). nih.gov This method is effective for both solid and solution-phase reactions. nih.gov The reaction is believed to proceed through an acylcyanide intermediate, which is then subjected to nucleophilic substitution by hydroxylamine. nih.gov
This catalytic approach has been successfully employed in the synthesis of complex hydroxamic acids. For instance, potent inhibitors of the enzyme LpxC have been synthesized from corresponding ester derivatives using a methanolic solution of hydroxylamine with a catalytic quantity of KCN. nih.gov Similarly, the highly potent and selective HDAC6 inhibitor, HPOB, was synthesized through the direct reaction of its ester precursor with aqueous hydroxylamine in the presence of catalytic KCN. nih.gov
The general reaction scheme involves the treatment of an ester with hydroxylamine, where the presence of KCN facilitates the conversion to the corresponding hydroxamic acid. This catalytic system provides an efficient pathway to these valuable compounds. nih.gov
Photoorganocatalytic One-Pot Synthesis Approaches
A highly efficient, metal-free, one-pot synthesis of hydroxamic acids directly from aldehyde precursors has been developed utilizing photoorganocatalysis. nih.govnih.gov This method involves a visible-light-mediated hydroacylation of dialkyl azodicarboxylates, followed by the addition of hydroxylamine hydrochloride. nih.govnih.gov This approach is noted for its high to excellent yields across a range of both aliphatic and aromatic aldehydes. nih.govresearchgate.net
The application of this methodology has been demonstrated in the synthesis of the anticancer drug vorinostat, highlighting its practical utility. nih.govresearchgate.net The process represents a significant advancement in green chemistry, offering a fast and efficient route to hydroxamic acids from readily available aldehydes. nih.gov For example, a one-pot conversion of 2-hydroxy-1-naphthoic aldehyde to the corresponding hydroxamic acid was successfully achieved using this efficient photoorganocatalytic method. benthamdirect.comingentaconnect.com
Synthetic Routes to Benzohydroxamic Acid Derivatives
The functional group of benzohydroxamic acid allows for various modifications to produce a wide range of derivatives. Key synthetic routes include acylation to form diacyl derivatives, alkylation to produce esters, and methods to prepare salts with substituted aromatic rings.
Potassium benzohydroxamate serves as a key intermediate for the preparation of acyl derivatives. orgsyn.org For example, dibenzohydroxamic acid can be formed in excellent yield by treating a suspension of potassium benzohydroxamate in dioxane with benzoyl chloride. orgsyn.org This reaction demonstrates a straightforward method for introducing a second acyl group onto the hydroxamic acid moiety. orgsyn.org
The acylation of O-alkylbenzohydroxamic acids has also been investigated. The reaction of silver salts of O-alkylbenzohydroxamic acids with acylating agents yields Z-acetic benzoalkoximic anhydrides. rsc.org These isomers can be converted to their E-isomer counterparts through UV irradiation. rsc.org The E-isomers are susceptible to rearrangement upon heating, undergoing an O → N nih.govbenthamdirect.com acyl migration to form N-acyl-N-benzoyl-O-alkylhydroxylamines. rsc.org Research has also explored the acylation of aromatic hydroxamic acids using carbamoyl (B1232498) phosphate (B84403), which forms reactive ester intermediates. nih.gov
The alkylation of the ambident anion of benzohydroxamate can occur at multiple sites, including the hydroxylamine oxygen, the nitrogen, and the carbonyl oxygen, leading to various monoalkylation products. acs.org The alkylation of potassium salts of benzohydroxamate with primary alkyl halides in methanol-water solutions typically yields a mixture of N-alkylbenzohydroxamic acid (major product) and O-alkylbenzohydroximate (minor product). acs.org
The choice of solvent significantly influences the reaction outcome. Using solvents like dimethyl sulfoxide (B87167) (DMSO) or dimethylformamide (DMF) considerably increases the proportion of oxygen alkylation. acs.org The reaction of potassium benzohydroxamate with dihaloalkanes such as 1,2-dibromoethane, 1,3-dibromopropane, and 1,4-dibromobutane (B41627) results in the formation of cyclized products. acs.org
Alternative strategies involve the reaction of silver salts of benzohydroxamic acid with alkyl halides in anhydrous ether, which produces mixtures of (Z)- and (E)-hydroximates. acs.org Alkyl iodides tend to favor the formation of the (Z)-hydroximates, while alkyl bromides favor the E configuration. acs.org
The synthesis of substituted benzohydroxamic acid salts can be achieved using methods analogous to the preparation of potassium benzohydroxamate itself. The procedure involves the reaction of a substituted ethyl benzoate with hydroxylamine in the presence of potassium hydroxide in methanol. orgsyn.org
This method has been successfully applied to prepare the potassium salts of p-methylbenzohydroxamic acid and p-methoxybenzohydroxamic acid in yields comparable to that of the unsubstituted potassium benzohydroxamate. orgsyn.org The process begins with preparing separate boiling methanolic solutions of hydroxylamine hydrochloride and potassium hydroxide. After cooling, the alkali solution is added to the hydroxylamine solution, leading to the precipitation of potassium chloride. The corresponding substituted ethyl benzoate (e.g., ethyl p-methylbenzoate or ethyl p-methoxybenzoate) is then added to the filtered solution, which is allowed to stand at room temperature for crystallization of the desired potassium salt. orgsyn.org
Summary of Reaction Yields
The following table summarizes the reported yields for the synthesis of benzohydroxamic acid and its potassium salt.
| Product | Starting Materials | Reagents | Yield | Reference |
| Potassium Benzohydroxamate | Ethyl benzoate, Hydroxylamine hydrochloride | Potassium hydroxide, Methanol | 57-60% | orgsyn.org |
| Benzohydroxamic Acid | Potassium Benzohydroxamate | Acetic acid | 91-95% | orgsyn.org |
Chemical Reactivity and Reaction Mechanisms of Benzohydroxamate Systems
Hydrolysis Reaction Pathways
Benzohydroxamic acid can undergo hydrolysis through pathways catalyzed by either acid or base. The mechanism of these reactions shares similarities with the hydrolysis of amides.
Acid-Catalyzed Hydrolysis of Benzohydroxamic Acid
The acid-catalyzed hydrolysis of benzohydroxamic acid has been studied in various strong acids, including perchloric, sulfuric, and hydrochloric acids. rsc.orgresearchgate.net The reaction mechanism is analogous to that of the A-2 mechanism for amide hydrolysis. researchgate.net
The process begins with the protonation of the carbonyl oxygen of the benzohydroxamic acid molecule. This initial and rapid protonation step increases the electrophilicity of the carbonyl carbon. researchgate.net Subsequently, a water molecule acts as a nucleophile and attacks the protonated carbonyl carbon in the rate-determining step. researchgate.net This leads to the formation of a tetrahedral intermediate. researchgate.net Following a proton transfer, the intermediate breaks down to yield benzoic acid and a hydroxylamine (B1172632) cation. researchgate.net
The rate of acid-catalyzed hydrolysis is influenced by the acidity of the medium. Plots of the first-order rate constants against the concentration of the acid typically show a maximum. rsc.orgresearchgate.net This is attributed to the extensive protonation of the benzohydroxamic acid at high acid concentrations, which can decrease the concentration of the reactive unprotonated form. rsc.orgresearchgate.net
Alkaline-Catalyzed Hydrolysis of Benzohydroxamic Acid
In the presence of a base, the hydrolysis of benzohydroxamic acid proceeds through a different mechanism. The reaction kinetics in alkaline solutions suggest a pathway that can have both first- and second-order dependence on the hydroxide (B78521) ion concentration.
The generally accepted mechanism involves the nucleophilic attack of a hydroxide ion on the carbonyl carbon of the benzohydroxamic acid molecule. This results in the formation of a tetrahedral intermediate. The breakdown of this intermediate, facilitated by another hydroxide ion in the second-order pathway, leads to the formation of a benzoate (B1203000) salt and hydroxylamine. In an alkaline medium, the final products are the carboxylate anion and hydroxylamine.
Oxidation Reactions
Benzohydroxamic acid is susceptible to oxidation by various oxidizing agents. The nature of the products formed depends on the oxidant used and the reaction conditions, particularly the acidity of the medium.
Ceric Oxidation of Benzohydroxamic Acid under Varied Acidic Conditions
The oxidation of benzohydroxamic acid (BHA) by ceric salts has been investigated in different acidic environments, revealing that the stoichiometry and products of the reaction are highly dependent on the acid used. researchgate.net
In a sulfuric acid medium, the oxidation of one mole of benzohydroxamic acid with ceric ammonium (B1175870) sulfate (B86663) consumes approximately 5.49 equivalents of the oxidant. researchgate.net The reaction yields benzoic acid, N,O-dibenzoylhydroxylamine, and nitric acid. researchgate.net However, when the reaction is conducted in the presence of sulfamic acid, which acts as a scavenger for nitrous acid, the consumption of the oxidant is reduced to 3.66 equivalents per mole of BHA. researchgate.net
In contrast, when the oxidation is carried out in nitric acid or perchloric acid media using ceric ammonium nitrate, 6.0 equivalents of the oxidant are consumed per mole of benzohydroxamic acid. researchgate.net In these acidic environments, the primary oxidation product is benzoic acid. researchgate.net
The following table summarizes the stoichiometry and products of the ceric oxidation of benzohydroxamic acid in different acidic media. researchgate.net
| Acid Medium | Oxidant | Equivalents of Oxidant per Mole of BHA | Major Products |
| Sulfuric Acid | Ceric Ammonium Sulfate | 5.49 | Benzoic Acid, N,O-dibenzoylhydroxylamine, Nitric Acid |
| Sulfuric Acid (with Sulfamic Acid) | Ceric Ammonium Sulfate | 3.66 | Not specified |
| Nitric Acid | Ceric Ammonium Nitrate | 6.0 | Benzoic Acid |
| Perchloric Acid | Ceric Ammonium Nitrate | 6.0 | Benzoic Acid |
Oxidation with Permanganate (B83412) and Dichromate Reagents
The oxidation of benzohydroxamic acid has also been studied with other common oxidizing agents like potassium permanganate and potassium dichromate.
In a sulfuric acid medium, the oxidation of benzohydroxamic acid by potassium permanganate requires six equivalents of the oxidant. researchgate.net The main products of this reaction are benzoic acid and nitric acid. researchgate.net
When potassium dichromate is used as the oxidant in a sulfuric acid medium, the reaction is less extensive. It consumes only two equivalents of the oxidant, and the products are N,O-dibenzoylhydroxylamine and nitrous acid. researchgate.net
The table below outlines the stoichiometry and products for the oxidation of benzohydroxamic acid with these reagents. researchgate.net
| Oxidizing Reagent | Acid Medium | Equivalents of Oxidant per Mole of BHA | Major Products |
| Potassium Permanganate | Sulfuric Acid | 6.0 | Benzoic Acid, Nitric Acid |
| Potassium Dichromate | Sulfuric Acid | 2.0 | N,O-dibenzoylhydroxylamine, Nitrous Acid |
Mechanistic Insights into Radical Anion Formation and Subsequent Transformations
The initial step in the one-electron oxidation of hydroxamic acids, including benzohydroxamic acid, is the formation of a radical anion, often represented as RCONO•−. researchgate.netresearchgate.net This transient species has been confirmed by techniques such as ESR spectroscopy. researchgate.net
The fate of this radical anion is highly dependent on the nature of the oxidizing agent and the specific reaction conditions. researchgate.net
In the case of oxidation by potassium permanganate, it is proposed that the initially formed radical anion is smoothly oxidized further to ultimately yield benzoic acid and nitrous acid, with the latter being subsequently oxidized to nitric acid. researchgate.net
For the oxidation with potassium dichromate, a different pathway is suggested. The radical anion is thought to undergo dimerization. researchgate.net This dimer then experiences an intramolecular rearrangement, which is followed by hydrolysis to produce the final products, N,O-dibenzoylhydroxylamine and nitrous acid. researchgate.net
The formation of these different products from the same initial radical anion highlights the critical role of the oxidizing agent in directing the subsequent reaction pathway.
Solvolysis Mechanisms
The acid-catalyzed solvolysis of O-(para-substituted benzyl) N-acetoxybenzohydroxamates in aqueous acetonitrile (B52724) reveals a notable shift in reaction mechanism contingent on the electronic nature of the para-substituent on the benzyl (B1604629) group. rsc.org A mechanistic change from an AAl1 (acid-catalyzed, unimolecular, alkyl-oxygen cleavage) pathway to an E1 (unimolecular elimination) pathway is observed when transitioning from electron-withdrawing substituents to +M (mesomerically electron-donating) groups. rsc.org
For substrates with para electron-withdrawing groups, the reaction proceeds via the AAl1 mechanism. rsc.org This pathway facilitates the formation of a discrete nitrenium ion intermediate. rsc.org In contrast, when para-substituents are strong electron-donating groups, they promote a concerted E1 elimination process that leads to a resonance-stabilized benzyl carbocation. rsc.org A study comparing the rates of acid-catalyzed solvolysis for a series of para-substituted compounds showed a linear correlation with Hammett σ+ values, indicating a low sensitivity to substituent effects (ρ = -1.59). rsc.org
The products generated from the acid-catalyzed solvolysis of these compounds are varied and depend on the specific substrate. Typical products include acetic acid, benzoic acids, benzohydroxamic acids, and esters, among others. rsc.org For instance, the solvolysis of O-butyl N-acetoxybenzohydroxamates yields products such as acetic acid, butyl benzoates, butanol, benzoic acids, benzohydroxamic acids, and butanal. rsc.org The solvolysis of certain benzyl derivatives also produced small quantities of benzoic anhydride, which is thought to arise from the reaction of the nitrosocarbonylbenzene intermediate with the benzoic acid generated during the reaction. rsc.org
| Substituent (X) on Benzyl Group | Benzoic Acid Yield (%) | Ester Yield (%) | Benzohydroxamic Acid Yield (%) | Other Products Detected |
|---|---|---|---|---|
| p-NO2 | Data not specified | Modest | Data not specified | Benzoic anhydride |
| p-Cl | Data not specified | Modest | Data not specified | Benzoic anhydride |
| H | Data not specified | Modest | Data not specified | Benzoic anhydride |
The nature of the reactive intermediates in the solvolysis of O-alkyl N-acetoxybenzohydroxamates is central to understanding their reactivity. Under acid-catalyzed conditions, these compounds are considered sources of alkoxy-stabilized nitrenium ions (an ion with a positive charge on a nitrogen atom). rsc.org However, the formation of this intermediate is highly dependent on the molecular structure, specifically the substituents on the O-alkyl group. rsc.org
For O-(para-substituted benzyl) N-acetoxybenzohydroxamates, a distinct dichotomy is observed. When the para-substituent is electron-withdrawing, the conditions favor the formation of a discrete nitrenium ion intermediate. rsc.org This electrophilic species is a key player in the AAl1 mechanism. rsc.org
Conversely, when the para-substituent is a strongly electron-donating (+M) group, a nitrenium ion is not generated, even under acidic conditions. rsc.org Instead, the reaction proceeds through an acid-catalyzed E1 process. This pathway involves the unimolecular decomposition of the substrate to form a resonance-stabilized benzyl cation (an oxonium ion character intermediate), which is a more stable intermediate under these conditions. rsc.org This mechanistic shift highlights the competition between the formation of nitrenium ions and stabilized carbocations, dictated by the electronic properties of the substituents. rsc.org
Rearrangement Reactions Relevant to Benzohydroxamic Acid (e.g., Lossen Rearrangement)
The Lossen rearrangement is a classical organic reaction that converts a hydroxamic acid, or more commonly its O-acyl, sulfonyl, or phosphoryl derivative, into an isocyanate. wikipedia.orglscollege.ac.inchemistry-reaction.com This transformation is highly relevant to the chemistry of benzohydroxamic acid. The resulting isocyanate is a versatile intermediate that can be hydrolyzed to form a primary amine and carbon dioxide, or reacted with amines to produce ureas. quora.comunacademy.com
The reaction is typically initiated by a base, which deprotonates the nitrogen of the O-acylated hydroxamic acid derivative to form its conjugate base. lscollege.ac.inunacademy.com This is followed by a concerted rearrangement where the R group (the benzoyl group in this context) migrates from the carbonyl carbon to the nitrogen atom. wikipedia.org Simultaneously, a carboxylate anion is eliminated as a leaving group, leading to the formation of the isocyanate intermediate. lscollege.ac.in The rate of this rearrangement is influenced by the electronic nature of the migrating group (R') and the leaving group (R); a more electron-withdrawing R and a more electron-donating R' will increase the reaction rate. chemistry-reaction.com
Deprotonation: An O-acylated benzohydroxamic acid is treated with a base, which removes the acidic proton from the nitrogen atom. quora.comunacademy.com
Rearrangement: The resulting anion undergoes a spontaneous rearrangement. The phenyl group migrates to the nitrogen, displacing the carboxylate leaving group to produce phenyl isocyanate. wikipedia.orglscollege.ac.in
Further Reaction: The phenyl isocyanate can then be hydrolyzed in the presence of water. This leads to the formation of an unstable carbamic acid, which subsequently decarboxylates to yield a primary amine (aniline) and carbon dioxide. quora.comunacademy.com
The Lossen rearrangement can also be carried out under neutral conditions, for example by heating the hydroxamic acid in formamide (B127407) or by using reagents like N,N'-dicyclohexylcarbodiimide (DCC). unacademy.com
Coordination Chemistry and Metal Complexation of Benzohydroxamate Ligands
Ligand Properties and Chelation Modes
The functionality of benzohydroxamate as a chelating agent stems from the arrangement of its donor atoms and its ability to exist in different protonation and isomeric states.
The most prevalent coordination mode for the benzohydroxamate ligand is as a bidentate chelator, binding to metal ions through two oxygen atoms. researchgate.netanalis.com.myresearchgate.net This O,O coordination involves the oxygen from the deprotonated hydroxyl group and the oxygen of the carbonyl group. researchgate.netresearchgate.net This arrangement leads to the formation of a highly stable five-membered chelate ring with the central metal ion. researchgate.net Spectroscopic data from various metal complexes, including those with Vanadium(IV), Chromium(III), and Nickel(II), confirm this bidentate O,O coordination manner. researchgate.netanalis.com.myutm.my This chelation is a key reason for the strong affinity of benzohydroxamic acid for a variety of metal ions. researchgate.net
Benzohydroxamic acid (BHA) can exist in different isomeric forms, primarily the Z and E amide conformations. acs.orgnih.gov Theoretical and experimental studies indicate that in the gas phase and in aqueous solution, the Z form is the most stable and predominant structure. acs.orgnih.gov This stability is attributed to a closed configuration maintained by an internal hydrogen bond. nih.gov For metal binding to occur, this closed Z configuration must open, a process that requires an energy input. nih.gov This conformational change can influence the kinetics of complex formation. For instance, the rate of water replacement from the hydration shell of Ni(II) ions by neutral BHA is slower than expected, a behavior attributed to the need for the ligand to transition from its stable, closed Z configuration to an open form suitable for chelation. nih.gov The formation of various dimers (E-E, Z-Z, and E-Z) has also been detected, which can dissociate into monomers in the presence of water. acs.orgnih.gov
Synthesis and Structural Elucidation of Metal Complexes
Benzohydroxamate forms a diverse range of binary and ternary complexes with numerous metal ions. The synthesis is often achieved through condensation reactions between the ligand and a metal salt in an appropriate solvent. researchgate.netanalis.com.myutm.my The resulting complexes exhibit various coordination geometries, which have been elucidated through techniques like single-crystal X-ray diffraction.
The benzohydroxamate ligand readily forms stable complexes with a wide variety of transition metals and lanthanides.
Iron (Fe(III)) : Tris(hydroxamato) complexes of iron(III), such as [Fe(bha)₃]·3H₂O, have been synthesized and structurally characterized. researchgate.net The strong binding affinity of hydroxamates for Fe(III) is well-documented. nih.gov
Copper (Cu(II)) : A range of copper(II) complexes with benzhydrazone-related ligands have been prepared, demonstrating the coordination versatility of such systems. nih.govrsc.org These complexes can be mononuclear or dinuclear. rsc.orgmdpi.com
Zinc (Zn(II)) : Benzohydroxamic acid is known to chelate with various metal ions, including zinc(II). mdpi.com
Vanadium (V(IV) and V(V)) : Numerous oxovanadium(IV) and vanadium(V) complexes with benzohydroxamate have been reported. researchgate.netanalis.com.myresearchgate.netacs.org Often, these are ternary complexes where benzohydroxamate co-ligates with another species, such as an aroylhydrazone. researchgate.netresearchgate.net In these structures, the vanadium center is typically coordinated by the two oxygen atoms of the benzohydroxamate ligand. researchgate.netresearchgate.net
Chromium (Cr(III)) : Octahedral chromium(III) complexes with benzohydroxamate, such as [Cr(BHA)₂(H₂O)₂]·H₂O, have been synthesized. researchgate.netanalis.com.my The ligand acts as a bidentate chelator, and the coordination sphere is completed by water molecules. analis.com.my
Nickel (Ni(II)) : Nickel(II) forms complexes with benzohydroxamate, with reported geometries including tetrahedral and distorted octahedral. researchgate.netanalis.com.myresearchgate.net The kinetics of complex formation between Ni(II) and benzohydroxamic acid have been studied, highlighting the role of ligand conformation. acs.orgnih.gov
Lead (Pb(II)) : Lead(II)-benzohydroxamic acid complexes have been characterized in aqueous solutions. mdpi.compreprints.org Studies show that a singly coordinated Pb(BHA)⁺ species forms initially, followed by the formation of more complex structures like Pb(BHA)₂. mdpi.comresearchgate.net
Uranium (U(VI)) : While specific U(VI)-benzohydroxamate structures are not detailed in the provided context, related studies on N-methylacetohydroxamic acid show the formation of both mono- and bis-chelated uranium(VI) complexes, suggesting similar behavior for benzohydroxamate. acs.org
Titanium (Ti(IV)) : Titanium(IV)-oxo clusters stabilized by hydroxamate ligands have been synthesized. nih.govresearchgate.net In one such tetranuclear cluster, the benzohydroxamate-related ligand acts as both a bidentate chelate and a chelate-bridging ligand. nih.gov Dimeric titanium structures connected by mandelic and benzohydroxamic acid ligands have also been noted. nih.gov
Zirconium (Zr) and Molybdenum (Mo) : While not extensively detailed, the broader class of hydroxamic acids is known to coordinate with a plethora of transition metals, including Zr and Mo.
Lanthanides (Ln(III)) : The coordination chemistry of lanthanide ions with related hydrazide ligands has been explored, yielding discrete mononuclear species as well as one-dimensional coordination polymers. rsc.orgnih.govnih.gov Given the preference of lanthanide ions for hard oxygen donors, stable complex formation with benzohydroxamate is expected. nih.gov
The geometry of the metal center in benzohydroxamate complexes is dependent on the metal ion, its oxidation state, and the stoichiometry of the complex. X-ray crystallography and spectroscopic methods have been instrumental in determining these structures.
Octahedral : This is a common geometry for many transition metal complexes. Vanadium(V) complexes with benzohydroxamate and a tridentate hydrazone ligand adopt a distorted octahedral geometry. researchgate.netresearchgate.netresearchgate.net Similarly, Cr(III) complexes like [Cr(BHA)₂(H₂O)₂] are octahedral. researchgate.netanalis.com.my Some Ni(II) and Cu(II) complexes also exhibit distorted octahedral environments. mdpi.comresearchgate.net
Tetrahedral : A tetrahedral geometry has been reported for the [Ni(BHA)₂] complex. researchgate.netutm.my
Square Pyramidal : The [VO(BHA)₂] complex is reported to have a square pyramidal geometry. researchgate.netanalis.com.myutm.my Dimeric copper(II) complexes consisting of two copper centers with square pyramidal geometries have also been characterized. mdpi.com
The following table summarizes the coordination behavior of the benzohydroxamate ligand with various metal ions.
| Metal Ion | Coordination Mode | Typical Geometry | Example Complex Formula |
|---|---|---|---|
| Cr(III) | Bidentate (O,O) | Octahedral | [Cr(BHA)₂(H₂O)₂]·H₂O |
| V(IV) | Bidentate (O,O) | Square Pyramidal | [VO(BHA)₂] |
| V(V) | Bidentate (O,O) | Octahedral | [VOL(bha)] |
| Ni(II) | Bidentate (O,O) | Tetrahedral / Octahedral | [Ni(BHA)₂] |
| Pb(II) | Bidentate (O,O) | Hemidirected | [Pb(BHA)]⁺, Pb(BHA)₂ |
| Fe(III) | Bidentate (O,O) | Octahedral | [Fe(bha)₃] |
| Cu(II) | Bidentate (O,O) | Distorted Octahedral / Square Pyramidal | - |
| Ti(IV) | Bidentate (O,O), Bridging | Pentagonal Bipyramidal | [Ti₄(μ-O)₂(HOCH₃)₄(μ-Hdihybe)₄(Hdihybe)₄]⁴⁺ |
Potentiometric Studies and Thermodynamic Aspects of Complex Stability
Potentiometric titrations are a key method for determining the stability constants of metal complexes in solution. This technique allows for the measurement of the strength of the interaction between a ligand, such as benzohydroxamate, and a metal ion. The stability constant, often denoted as K, is the equilibrium constant for the formation of the complex. A higher stability constant indicates a greater tendency for the complex to form and persist in solution.
A spectrophotometric study on the complexation of benzohydroxamic acid with iron(III), cobalt(II), and copper(II) in ethanol at different temperatures revealed important thermodynamic parameters. ijsr.net The study found a 1:1 stoichiometric ratio for the Fe(III) and Cu(II) complexes, and a 1:2 ratio for the Co(II) complex. ijsr.net The stability constants (log K) and thermodynamic data (Gibbs free energy ΔG°, enthalpy ΔH°, and entropy ΔS°) provide insight into the spontaneity and nature of the complexation reactions. The positive entropy changes suggest that the chelation process is entropically driven. ijsr.net
The thermodynamic data indicates that the formation of these benzohydroxamate complexes is a spontaneous process. ijsr.net The endothermic nature of the reactions, as shown by the positive enthalpy changes, is overcome by the significant positive entropy changes, leading to a negative Gibbs free energy of formation. ijsr.net
Table 1: Stability Constants and Thermodynamic Parameters of Metal-Benzohydroxamate Complexes in Ethanol
| Metal Ion | Temperature (K) | log K | ΔG° (kJ/mol) | ΔH° (kJ/mol) | ΔS° (J/mol·K) |
|---|---|---|---|---|---|
| Fe(III) | 298.15 | 4.56 | -26.03 | 15.21 | 138.32 |
| 318.15 | 4.82 | -29.28 | |||
| Co(II) | 298.15 | 4.21 | -24.03 | 18.35 | 142.14 |
| 318.15 | 4.50 | -27.33 | |||
| Cu(II) | 298.15 | 3.98 | -22.72 | 20.17 | 150.55 |
| 318.15 | 4.31 | -26.18 |
Data sourced from a spectrophotometric analysis of benzohydroxamic acid complexes. ijsr.net
Interactions with Metal Oxide Surfaces
Adsorption Mechanisms on Specific Metal Oxide Surfaces (e.g., Rutile TiO₂(110))
The interaction of benzohydroxamate with metal oxide surfaces is of significant interest for applications such as mineral flotation and surface functionalization. Studies on well-defined single-crystal surfaces, like rutile TiO₂(110), provide fundamental insights into the adsorption mechanisms.
Investigations using X-ray photoelectron spectroscopy and density functional theory have shown that benzohydroxamic acid adsorbs on the rutile TiO₂(110) surface as a hydroxamate species. This occurs after the deprotonation of the -N(H)-OH group. When deposited from solution, the molecules exhibit two distinct binding modes. The most favorable binding configuration at low coverage is a monodeprotonated bidentate bridging mode.
Competitive Processes: Surface Attachment versus Bulk Sequestration (e.g., Iron(III) Oxides)
Benzohydroxamic acid is a strong chelating agent for iron(III) ions, forming highly stable tris-benzohydroxamato complexes in solution. This raises the question of whether, in the presence of iron(III) oxide surfaces, the ligand will sequester iron from the bulk material to form these soluble complexes or attach directly to the surface.
Research has shown that benzohydroxamic acid demonstrates a preference for surface attachment over the formation of the tris-benzohydroxamato complexes in solution. In order to bind to the iron(III) oxide surface, the hydroxamate displaces both a terminal hydroxide (B78521) and a bridging hydroxide. To maintain charge balance, adjacent triply bridging hydroxides on the surface are deprotonated, resulting in the formation of triply bridging oxides. This indicates that the surface complexation is a thermodynamically favorable process.
Implications for Mineral Surface Modification (e.g., Malachite, Ilmenite)
The adsorption of benzohydroxamic acid onto mineral surfaces has significant implications for processes like froth flotation, where the modification of surface hydrophobicity is crucial for mineral separation.
Malachite: In the case of malachite (Cu₂(OH)₂CO₃), benzohydroxamic acid can act as a collector. It chemically adsorbs onto the mineral surface. This adsorption can occur on unvulcanized copper active sites. The synergistic co-adsorption of benzohydroxamic acid with other reagents, such as sodium butyl-xanthate, can greatly enhance the flotation recovery of malachite. semanticscholar.org This is due to the formation of intermolecular hydrogen bonds and van der Waals interactions on the malachite surface. semanticscholar.org
Ilmenite (B1198559): Benzohydroxamic acid has been shown to be a selective collector for ilmenite (FeTiO₃). frontiersin.org The selectivity of benzohydroxamic acid is attributed to its ability to form strong five-membered ring chelates with the metal ions (Fe and Ti) on the ilmenite surface. frontiersin.orgustb.edu.cn This chemisorption process increases the hydrophobicity of the ilmenite particles, facilitating their separation from gangue minerals during flotation. ustb.edu.cn Density functional theory calculations have confirmed the favorable adsorption of benzohydroxamic acid on the ilmenite surface, highlighting the role of abundant adsorption sites and the stable five-membered ring formation. frontiersin.org
Spectroscopic and Advanced Structural Characterization Techniques
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for identifying the functional groups and probing the intermolecular interactions within potassium benzohydroxamate. These two methods are complementary, as their selection rules differ; IR spectroscopy detects vibrations that cause a change in the molecular dipole moment, whereas Raman spectroscopy is sensitive to vibrations that alter the polarizability of the molecule. mt.comuniversallab.org
The vibrational spectrum of the benzohydroxamate anion is characterized by several distinct bands corresponding to the stretching and bending modes of its constituent functional groups. While the spectrum is complex, key regions are indicative of the hydroxamate moiety and the phenyl ring. The assignments are primarily based on studies of benzohydroxamic acid and its various metal complexes. researchgate.netanalis.com.my
A crucial absorption is the amide I band, which is primarily associated with the C=O stretching vibration. In metal complexes of benzohydroxamic acid, this band typically appears in the region of 1645–1650 cm⁻¹. researchgate.net The aromatic ring gives rise to characteristic C=C stretching vibrations, often observed around 1595 cm⁻¹. researchgate.net Another significant band is attributed to the N-O stretching vibration, which is found in the 910–940 cm⁻¹ range for metal benzohydroxamates. researchgate.netanalis.com.my The positions of these bands can provide information on the coordination environment of the hydroxamate group.
Table 1: Characteristic Vibrational Bands for the Benzohydroxamate Anion Assignments based on data from benzohydroxamic acid and its metal complexes.
| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopy |
| N-H Stretch | 3500–3150 | IR / Raman |
| Aromatic C-H Stretch | 3100–3000 | IR / Raman |
| C=O Stretch (Amide I) | ~1650 | IR / Raman |
| Aromatic C=C Stretch | ~1600–1450 | IR / Raman |
| N-O Stretch | ~940–910 | IR / Raman |
| C-H Out-of-Plane Bend | 860–680 | IR |
This is an interactive table. You can sort and filter the data.
Hydrogen bonding plays a critical role in the solid-state structure of hydroxamic acids and their salts, significantly influencing their vibrational spectra. The presence and strength of hydrogen bonds are most directly observed in the shifts of the stretching frequencies of the donor and acceptor groups. For instance, in solid benzohydroxamic acid, a broad absorption band observed around 2730 cm⁻¹ is attributed to the O-H stretching vibration, ν(OH), which is significantly lowered and broadened due to strong intermolecular hydrogen bonding. researchgate.net
The C=O stretching frequency is also highly sensitive to hydrogen bonding. Computational and experimental studies on analogous systems show a strong correlation between the C=O frequency and the number of hydrogen bonds it accepts; the frequency is downshifted as the number of hydrogen bonds increases. nih.gov A C=O group not involved in hydrogen bonding exhibits a high stretching frequency, while the formation of one or two hydrogen bonds systematically shifts this band to a lower wavenumber. nih.gov Therefore, the precise position of the amide I band in the spectrum of solid potassium benzohydroxamate can provide insight into the hydrogen-bonding network within its crystal lattice. Low-wavenumber modes in the FT-Raman spectrum can also provide evidence for the presence of hydrogen bonding. ias.ac.in
Comparing the vibrational spectra of potassium benzohydroxamate in the solid state versus in solution reveals changes related to the physical environment of the molecule. Solid-state spectra are often more complex, with bands that are typically sharper than those observed in solution. irdg.org This increased complexity can arise from intermolecular interactions within the crystal lattice, which can lead to the splitting of vibrational bands (a phenomenon known as Davydov splitting) and the appearance of lattice modes at low frequencies. irdg.org
Conversely, in a polar solvent, the potassium benzohydroxamate salt dissociates into the potassium cation and the benzohydroxamate anion. The spectrum of the anion is then influenced by solute-solvent interactions, such as hydrogen bonding with solvent molecules. These interactions typically lead to broader spectral bands compared to the solid state. Despite these differences in band shape and complexity, the fundamental vibrational frequencies corresponding to the core structure of the benzohydroxamate anion are expected to be present in both phases, as studies on the parent benzohydroxamic acid indicate that the hydroxamic acid tautomeric form is maintained in both solid and solution phases. nih.gov
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable technique for confirming the molecular structure of potassium benzohydroxamate in solution by probing the local magnetic environments of atomic nuclei, primarily ¹H (protons) and ¹³C.
In solution, potassium benzohydroxamate exists as the benzohydroxamate anion and the potassium cation. The NMR spectrum is therefore that of the anion. Data from its parent compound, benzohydroxamic acid (BHA), in a solvent like dimethyl sulfoxide-d₆ (DMSO-d₆) provides a close approximation for the chemical shifts of the anion's carbon and aromatic proton environments. analis.com.my
In the ¹H NMR spectrum of BHA, the acidic protons of the -CONHOH group are observed as broad singlets at approximately 11.24 ppm (OH) and 9.08 ppm (NH). analis.com.my These signals would be absent in the spectrum of the potassium salt due to deprotonation. The protons on the phenyl ring typically appear as a multiplet in the aromatic region, between 7.41 and 7.76 ppm. analis.com.my
The ¹³C NMR spectrum provides information on the carbon skeleton. The most downfield signal corresponds to the carbonyl carbon (C=O) of the hydroxamate group, which appears around 164.8 ppm for BHA. analis.com.my The carbons of the phenyl ring resonate in the 127–134 ppm range. analis.com.my
Table 2: Representative ¹H NMR Chemical Shifts for Benzohydroxamic Acid in DMSO-d₆ Relevant for the benzohydroxamate anion component of the potassium salt.
| Proton Type | Chemical Shift (δ, ppm) | Multiplicity |
| Phenyl (Ar-H) | 7.41–7.76 | Multiplet |
| N-H | ~9.08 | Singlet |
| O-H | ~11.24 | Singlet |
This is an interactive table. You can sort and filter the data.
Table 3: Representative ¹³C NMR Chemical Shifts for Benzohydroxamic Acid in DMSO-d₆ Relevant for the benzohydroxamate anion component of the potassium salt.
| Carbon Type | Chemical Shift (δ, ppm) |
| Carbonyl (C =O) | ~164.8 |
| Phenyl (C -C=O) | ~133.2 |
| Phenyl (Ar-C) | 127.3–130.3 |
This is an interactive table. You can sort and filter the data.
The NMR spectrum of the benzohydroxamate anion is highly sensitive to the presence of other metal ions in solution. Benzohydroxamate is a strong chelating agent, and the coordination of a metal ion to the hydroxamate group significantly alters the electronic distribution within the molecule. acs.orgmtak.hu This change in the electronic environment leads to shifts in the resonance frequencies (chemical shifts) of the nearby ¹H and ¹³C nuclei. nih.gov
The formation of a metal complex can be monitored by titrating a solution of potassium benzohydroxamate with a metal salt and observing the systematic changes in the NMR spectrum. For example, studies on the complexation of benzohydroxamic acid with ions like Ni²⁺ and Al³⁺ have utilized NMR to characterize the resulting species and study the kinetics of their formation. acs.orgmtak.hunih.gov The magnitude and direction of the chemical shift changes upon metal binding provide valuable information about the binding mode and the nature of the metal-ligand interaction. nih.gov
X-ray Photoelectron Spectroscopy (XPS) for Surface Analysis
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique used to determine the elemental composition and chemical states of the top 1-10 nanometers of a material's surface. kratos.comcarleton.eduthermofisher.com The technique involves irradiating a sample with X-rays, which causes the emission of core-level electrons. lpdlabservices.co.uk The binding energy of these emitted photoelectrons is characteristic of the element and its chemical environment, providing insight into bonding and oxidation states. kratos.comcarleton.edu
While specific XPS spectral data for pure potassium benzohydroxamate is not extensively detailed in foundational studies, the application of XPS to related hydroxamate compounds demonstrates its utility. For instance, XPS has been effectively used to investigate the interaction of n-octanohydroxamic acid and potassium hydrogen n-octanohydroxamate with mineral surfaces. researchgate.net Such studies confirm the formation of surface layers, like copper n-octanohydroxamate, by analyzing the characteristic binding energies of the elements involved. researchgate.net
For potassium benzohydroxamate, an XPS analysis would focus on the high-resolution spectra of the core levels of its constituent elements. The resulting data would provide quantitative surface elemental composition and detailed chemical state information.
| Core Level | Expected Chemical State Information |
|---|---|
| C 1s | Distinguishing between carbons in the phenyl ring (C-C/C-H), the carbonyl group (C=O), and any adventitious carbon contamination. |
| O 1s | Identifying oxygen atoms in the carbonyl group (C=O) versus those in the N-O-K moiety, revealing information about the ionic bond with potassium. |
| N 1s | Determining the chemical environment of the nitrogen atom within the hydroxamate functional group (C-N-O). |
| K 2p | Confirming the presence and chemical state of potassium on the surface, typically as the K+ ion. The spin-orbit splitting of the K 2p peak (2p3/2 and 2p1/2) is also characteristic. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, corresponding to the excitation of outer valence electrons to higher energy orbitals. shu.ac.uk This technique is used to probe the electronic transitions within molecules containing chromophores—functional groups responsible for light absorption. shu.ac.uk
In the potassium benzohydroxamate molecule, the primary chromophores are the phenyl ring and the carbonyl group of the hydroxamate moiety. The absorption of UV radiation by this compound is dominated by two main types of electronic transitions: π→π* and n→π*. shu.ac.ukpharmatutor.org
π→π Transitions:* These are high-energy, high-intensity absorptions arising from the excitation of an electron from a π bonding orbital to a π* antibonding orbital. youtube.com They are characteristic of the conjugated system of the benzene (B151609) ring and the C=O double bond.
n→π Transitions:* These are lower-energy, lower-intensity absorptions that involve exciting a non-bonding electron (from the lone pairs on the oxygen and nitrogen atoms) into a π* antibonding orbital. youtube.com These transitions are typically "forbidden" by symmetry rules, resulting in weaker absorption bands. pharmatutor.org
UV-Vis spectroscopy is a standard method for characterizing benzohydroxamic acid and its metal complexes. researchgate.netutm.myeurjchem.com For example, it has been employed in the characterization of benzohydroxamate-coordinated vanadium(V) oxo complexes and in studying the formation of lead(II)-benzohydroxamic acid species in aqueous solutions. researchgate.netmdpi.com
| Electronic Transition | Orbitals Involved | Relative Energy | Expected Molar Absorptivity (ε) |
|---|---|---|---|
| π → π | π (bonding) → π (antibonding) | High | High (1,000 - 10,000 L mol⁻¹ cm⁻¹) |
| n → π | n (non-bonding) → π (antibonding) | Low | Low (10 - 100 L mol⁻¹ cm⁻¹) |
X-ray Crystallography and Diffraction Studies
X-ray crystallography is a definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org By measuring the angles and intensities of X-rays diffracted by a single crystal, a detailed model of the molecular and crystal structure can be generated. wikipedia.org
The crystal structures of hydroxamic acids and their salts reveal crucial details about their conformation and intermolecular interactions. mdpi.com Studies on various hydroxamic acids show that the N-hydroxyacetamide moiety is typically planar. mdpi.comresearchgate.net In the solid state, these molecules often form extensive networks of hydrogen bonds. mdpi.com
X-ray diffraction (XRD) studies on related compounds, such as potassium hydrogen n-octanohydroxamate, have established that the hydroxamate group exists in the keto Z conformation. researchgate.net This conformation is stabilized by hydrogen bonding between the hydroxamate moieties. researchgate.net In coordination polymers containing potassium, K-O bond lengths have been observed in the range of 2.73 to 3.19 Å. researchgate.net A key salt that has been structurally characterized is K[Bi(BHA)₂], formed from benzohydroxamic acid (H₂-BHA), highlighting the ability of the deprotonated ligand to form stable structures with metal ions. nih.gov
| Structural Feature | Observation in Hydroxamic Acids/Salts | Reference |
|---|---|---|
| Molecular Conformation | Typically adopts the keto Z conformation in the solid state. | researchgate.net |
| Functional Group Geometry | The N-hydroxyacetamide moiety is generally planar. | mdpi.comresearchgate.net |
| Intermolecular Forces | Extensive hydrogen bonding networks are common, creating layered or three-dimensional structures. | mdpi.com |
| Potassium-Oxygen Bonding | K-O bond lengths in a related potassium-organic framework range from 2.7367(14) Å to 3.1880(17) Å. | researchgate.net |
Benzohydroxamic acid and its corresponding anion, benzohydroxamate, are versatile ligands in coordination chemistry. Structural analysis consistently shows that the benzohydroxamate anion acts as a bidentate chelating agent, coordinating to metal ions through the oxygen atoms of both the carbonyl group and the deprotonated hydroxyl group. researchgate.netutm.myresearchgate.net This coordination forms a stable five-membered chelate ring. researchgate.netmdpi.com
Single-crystal X-ray diffraction has been used to determine the structures of numerous metal-benzohydroxamate complexes, revealing a variety of coordination geometries.
Vanadium Complexes : In mononuclear vanadium(V) oxo complexes with the general formula [VOL(bha)], the benzohydroxamate ligand coordinates to the vanadium center, resulting in a highly distorted octahedral geometry. researchgate.net
Bismuth Complexes : Bismuth(III) readily forms complexes with benzohydroxamic acid, including the potassium salt K[Bi(BHA)₂]. nih.gov
Other Metal Complexes : Coordination of benzohydroxamic acid with other metals like Cr(III), Ni(II), and VO(IV) leads to various geometries, including octahedral, tetrahedral, and square pyramidal structures, respectively. researchgate.netutm.my Computational studies on Zn(II) complexes also infer coordination via the two oxygen atoms, resulting in a distorted tetrahedral geometry. eurjchem.com
| Metal Ion | Coordination Geometry | Ligand Binding Mode | Reference |
|---|---|---|---|
| Vanadium(V) | Distorted Octahedral | Bidentate (O,O) chelation | researchgate.net |
| Chromium(III) | Octahedral | Bidentate (O,O) chelation | researchgate.netutm.my |
| Nickel(II) | Tetrahedral | Bidentate (O,O) chelation | researchgate.netutm.my |
| Vanadyl(IV) | Square Pyramidal | Bidentate (O,O) chelation | researchgate.netutm.my |
| Zinc(II) | Distorted Tetrahedral | Bidentate (O,O) chelation | eurjchem.com |
| Lead(II) | Forms a five-membered "Pb-O-C-N-O" ring | Bidentate (O,O) chelation | mdpi.com |
| Bismuth(III) | Forms K[Bi(BHA)₂] salt | Bidentate (O,O) chelation | nih.gov |
Theoretical and Computational Chemistry Investigations
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure, stability, and reactivity of benzohydroxamic acid and its derivatives. researchgate.netrsc.orgnih.gov DFT methods, such as B3LYP with various basis sets (e.g., 6-311G(d,p)), are employed to determine optimized molecular geometries, frontier molecular orbital energies (HOMO and LUMO), and other quantum chemical parameters. researchgate.netnih.gov These calculations are crucial for understanding the molecule's behavior in different chemical environments and its interaction with other species. rsc.orgnih.gov
For instance, DFT studies have been used to predict the relative stability and reactivity of various hydroxamic acids. researchgate.net By analyzing global reactivity descriptors, researchers can gain insights into the electrophilic and nucleophilic nature of the molecules. researchgate.net Furthermore, DFT calculations have been applied to investigate the inhibition effects of benzohydroxamic acid on metal corrosion, where parameters like the energy gap (ΔE), hardness (η), and softness (σ) are correlated with the molecule's efficiency as a corrosion inhibitor.
Theoretical investigations also extend to the study of reaction mechanisms, where DFT can be used to map out potential energy surfaces, identify transition states, and calculate activation energies. rsc.org This information is vital for predicting reaction pathways and understanding the kinetics of chemical processes involving potassium benzohydroxamate.
Molecular Structure and Conformational Analysis
The molecular structure and conformational landscape of benzohydroxamic acid are complex, with the possibility of different tautomeric and isomeric forms coexisting. Computational methods are essential for exploring these various structures and their relative energies.
Benzohydroxamic acid can exist in two primary tautomeric forms: the keto (amide) form and the enol (imide or hydroximic) form. researchgate.netresearchgate.netresearchgate.net Quantum chemical calculations have shown that the relative stability of these tautomers is influenced by factors such as substituent effects and the surrounding environment (gas phase vs. solution). researchgate.net
Semiempirical quantum chemical calculations have indicated that for unsubstituted benzohydroxamic acid, the keto form is generally more stable. researchgate.net However, the presence of certain substituents on the phenyl ring can shift the equilibrium towards the enol form. researchgate.net The energy difference between these tautomers is typically in the range of a few kcal/mol, suggesting that both forms can be present under certain conditions.
| Tautomeric Form | Description | Relative Stability |
| Keto (Amide) | Characterized by a C=O and N-OH group. | Generally the more stable form. |
| Enol (Imide) | Features a C=N and O-H group. | Can be stabilized by certain substituents. |
This table summarizes the two primary tautomeric forms of benzohydroxamic acid and their general relative stability.
In addition to tautomerism, benzohydroxamic acid exhibits conformational isomerism around the C-N bond, leading to Z and E configurations. researchgate.netwikipedia.orgkhanacademy.orgchemistrysteps.com The Z and E notation describes the relative orientation of the substituents attached to the double bond or a bond with restricted rotation. wikipedia.orgkhanacademy.orgchemistrysteps.commasterorganicchemistry.com In the context of benzohydroxamic acid, this refers to the arrangement of the hydroxyl group and the carbonyl oxygen relative to the C-N bond.
Theoretical calculations, including DFT and ab initio methods, have been employed to determine the relative stabilities of the Z and E conformers. nih.gov For the keto form of benzohydroxamic acid, the Z conformer is often found to be more stable due to the formation of an intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. researchgate.net However, solvent effects can influence the relative energies of the conformers. nih.gov
| Conformer | Description | Key Feature |
| Z Configuration | The hydroxyl group and the carbonyl group are on the same side of the C-N bond. | Often stabilized by an intramolecular hydrogen bond. |
| E Configuration | The hydroxyl group and the carbonyl group are on opposite sides of the C-N bond. | Generally less stable in the gas phase. |
This table outlines the Z and E configurations of the keto form of benzohydroxamic acid.
Intramolecular proton transfer (IPT) is a fundamental process that can occur in benzohydroxamic acid, particularly in its excited state. acs.orgrsc.orgnih.govnih.govmdpi.com This process involves the transfer of a proton from the hydroxyl group to the carbonyl oxygen, leading to the formation of the enol tautomer. Computational studies have been crucial in elucidating the mechanisms and dynamics of IPT. acs.orgrsc.orgnih.govnih.govmdpi.com
Theoretical calculations can map the potential energy surface for the proton transfer reaction, identifying the transition state and the energy barrier for the process. acs.org These studies have shown that in many cases, excited-state intramolecular proton transfer (ESIPT) is a very fast and efficient process. nih.govnih.gov The dynamics of IPT can be influenced by factors such as the solvent environment and the presence of substituents on the molecule.
Computational Modeling of Adsorption Mechanisms and Surface Interactions (e.g., TiO₂(110) adsorption)
The interaction of potassium benzohydroxamate with mineral surfaces is of significant interest in fields such as flotation and materials science. Computational modeling, particularly using DFT, has been employed to study the adsorption mechanisms of benzohydroxamic acid on surfaces like titanium dioxide (TiO₂). researchgate.netmatec-conferences.orgmdpi.comresearchgate.net
These studies investigate the preferred adsorption geometries, binding energies, and the nature of the chemical bonding between the adsorbate and the surface. For the adsorption of benzohydroxamic acid on the TiO₂(110) surface, calculations have explored different binding modes, including monodentate and bidentate chelation. researchgate.net The results suggest that the molecule can bind to the surface through the oxygen atoms of the hydroxamate group, forming stable complexes with the surface titanium atoms. researchgate.net
Computational models also provide insights into the electronic structure of the adsorbed system, revealing charge transfer between the molecule and the surface. researchgate.net This information is critical for understanding how the adsorption process modifies the properties of both the molecule and the surface.
| Adsorption Parameter | Computational Finding |
| Preferred Binding Site | Titanium atoms on the TiO₂ surface. |
| Binding Mode | Monodentate and bidentate chelation through oxygen atoms. |
| Adsorption Energy | Varies depending on the specific binding configuration and computational method. |
| Charge Transfer | Evidence of charge transfer between the benzohydroxamate and the TiO₂ surface. |
This table summarizes key computational findings for the adsorption of benzohydroxamic acid on a TiO₂ surface.
Prediction of Stability and Chemical Reactivity Parameters (e.g., Complex Stability, Reaction Energies)
Computational chemistry offers a powerful framework for predicting the stability and chemical reactivity of potassium benzohydroxamate and its complexes. researchgate.nettcu.edursc.org By calculating various molecular properties and reaction energies, it is possible to anticipate the behavior of the molecule in different chemical reactions. tcu.edursc.org
The stability of metal complexes formed by benzohydroxamate can be assessed by calculating the binding energies and stability constants (log β). tcu.edursc.org These calculations can help in understanding the selectivity of benzohydroxamate for different metal ions and in designing new chelating agents with enhanced stability. tcu.edu
Chemical reactivity parameters derived from DFT, such as the energies of the frontier molecular orbitals (HOMO and LUMO), the HOMO-LUMO gap, electronegativity, and hardness, provide valuable information about the molecule's susceptibility to nucleophilic and electrophilic attack. researchgate.net For example, a small HOMO-LUMO gap is often associated with high chemical reactivity. chemrevlett.com Reaction energies, such as the enthalpy and Gibbs free energy of reaction, can be calculated to predict the spontaneity and thermodynamics of chemical processes involving potassium benzohydroxamate. chemrevlett.com
Theoretical Prediction and Interpretation of Spectroscopic Properties
Computational chemistry offers powerful tools for the prediction and interpretation of the spectroscopic properties of molecules, providing insights that complement and help to explain experimental data. For potassium benzohydroxamate, theoretical methods such as Density Functional Theory (DFT) for vibrational spectra, Time-Dependent Density Functional Theory (TD-DFT) for electronic spectra, and the Gauge-Including Atomic Orbital (GIAO) method for Nuclear Magnetic Resonance (NMR) are the standard approaches. These methods allow for the calculation of infrared (IR), Raman, Ultraviolet-Visible (UV-Vis), and NMR spectra.
However, a comprehensive review of the scientific literature reveals a notable absence of published research specifically detailing the theoretical prediction and interpretation of the spectroscopic properties of isolated potassium benzohydroxamate. While computational studies have been performed on related compounds, such as various hydroxamic acids and their metal complexes, the specific theoretical data for potassium benzohydroxamate, including predicted vibrational frequencies, electronic transitions, and NMR chemical shifts, are not available in the reviewed literature.
Therefore, the presentation of detailed research findings and data tables for the theoretically predicted spectroscopic properties of potassium benzohydroxamate is not possible at this time. The following sections outline the well-established theoretical frameworks that would be used for such a study, providing a methodological context for future research in this area.
Vibrational Spectroscopy (IR and Raman)
The theoretical prediction of IR and Raman spectra for potassium benzohydroxamate would typically involve geometry optimization followed by a vibrational frequency calculation using DFT. Functionals such as B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)) are commonly employed for this purpose. The calculation yields the harmonic vibrational frequencies, IR intensities, and Raman activities. These theoretical values are often scaled by an empirical factor to better match experimental results, accounting for anharmonicity and other systematic errors in the computational method. The interpretation of the calculated spectrum would involve assigning specific vibrational modes (e.g., C=O stretch, N-O stretch, C-N stretch, and aromatic ring vibrations) to the predicted peaks.
UV-Visible Spectroscopy
To predict the UV-Vis absorption spectrum, TD-DFT calculations are the most common approach. mdpi.com These calculations are performed on the optimized ground-state geometry of the molecule to determine the vertical excitation energies and oscillator strengths of electronic transitions. mdpi.comgaussian.com The results allow for the identification of the wavelengths of maximum absorption (λmax) and provide insight into the nature of the electronic transitions, such as π → π* or n → π* transitions involving the frontier molecular orbitals (HOMO and LUMO) of the benzohydroxamate anion. The choice of functional and basis set, as well as the inclusion of solvent effects through models like the Polarizable Continuum Model (PCM), is crucial for obtaining accurate predictions. mdpi.com
NMR Spectroscopy
The theoretical calculation of ¹H and ¹³C NMR chemical shifts for potassium benzohydroxamate would be accomplished using the GIAO method, which is effective for predicting the magnetic shielding tensors of nuclei. rsc.orgimist.ma These calculations are typically performed at the DFT level of theory. imist.ma The computed isotropic shielding values are then converted to chemical shifts (δ) by referencing them to a standard compound, such as tetramethylsilane (TMS), calculated at the same level of theory. Such theoretical predictions are invaluable for assigning peaks in experimental NMR spectra and for understanding how the electronic environment of each nucleus influences its chemical shift. github.io
While these computational methods are robust and widely applied, the specific application to potassium benzohydroxamate to generate predictive spectroscopic data remains an area for future research. Without such dedicated studies, a detailed, data-driven analysis under this topic cannot be provided.
Applications in Chemical Processes and Advanced Materials Science
Flotation Reagents in Mineral Processing
In the field of mineral processing, potassium benzohydroxamate is a highly effective collector in the froth flotation of various minerals. Its performance is particularly notable for both sulfide (B99878) and oxide minerals, where it facilitates the separation of valuable minerals from gangue materials.
Collector Performance for Sulfide Minerals (e.g., Galena, Chalcopyrite)
Potassium benzohydroxamate has demonstrated considerable efficacy as a collector for sulfide minerals such as galena (PbS) and chalcopyrite (CuFeS₂). Research has shown that the flotation recovery of these minerals is significantly enhanced in the presence of benzohydroxamic acid (BHA), the active form of potassium benzohydroxamate in solution. researcher.liferesearchgate.net The flotation performance is highly dependent on the pH of the slurry.
For galena, high flotation recovery of up to 86% has been achieved at a pH of 9. researcher.liferesearchgate.net Similarly, chalcopyrite exhibits excellent floatability, with recoveries reaching up to 88% in a pH range of 8 to 9. researcher.liferesearchgate.net The effectiveness of potassium benzohydroxamate as a collector for these sulfide minerals is attributed to the chemical interaction between the benzohydroxamate anion and the metal cations on the mineral surfaces. researcher.liferesearchgate.net
Interactive Data Table: Flotation Recovery of Sulfide Minerals with Benzohydroxamic Acid
| Mineral | Collector Concentration ( kg/t ) | pH | Flotation Recovery (%) |
| Galena | 3.0 | 9 | 86 |
| Chalcopyrite | Not Specified | 8 | 88 |
| Chalcopyrite | Not Specified | 9 | 88 |
Collector Performance for Oxide and Rare Earth Minerals (e.g., Malachite, Ilmenite (B1198559), Pyrochlore (B1171951), Tungsten)
Potassium benzohydroxamate is also a proficient collector for a variety of oxide and rare earth minerals. Its application has been studied in the flotation of malachite (Cu₂(CO₃)(OH)₂), ilmenite (FeTiO₃), pyrochlore ((Na,Ca)₂Nb₂O₆(OH,F)), and tungsten minerals.
In the flotation of malachite, benzohydroxamic acid has been shown to be a more selective collector compared to other hydroxamates. iiste.org Studies on the flotation of rare earth minerals from deposits like Nechalacho have utilized benzohydroxamic acid as a highly selective collector, demonstrating its effectiveness in concentrating these valuable minerals. core.ac.uk Research on pyrochlore-bearing ores has also highlighted the successful application of benzohydroxamic acid in their flotation. researcher.life Furthermore, its derivatives have been investigated to enhance the flotation of tungsten ores, indicating its importance in the recovery of this strategic metal. researchgate.net
Detailed Adsorption Mechanisms and Surface Chemistry in Flotation Systems
The adsorption of potassium benzohydroxamate onto mineral surfaces is a key factor in its function as a flotation collector. The process is primarily governed by chemical adsorption, where the benzohydroxamate anion forms strong chelates with metal ions present on the mineral surface. researcher.liferesearchgate.netresearchgate.net
In aqueous solutions, particularly at basic pH levels, benzohydroxamic acid dissociates to form the benzohydroxamate anion. researcher.liferesearchgate.netresearchgate.net This anion then chemically reacts with metal cations on the mineral surface, leading to the adsorption of the collector. researcher.liferesearchgate.net This interaction alters the surface properties of the mineral, rendering it hydrophobic and facilitating its attachment to air bubbles in the flotation cell.
The typical coordination for this adsorption occurs through the deprotonated hydroxyl and carbonyl oxygen atoms of the benzohydroxamate ligand, which form a stable five-membered chelate ring with the metal ion on the mineral surface. researchgate.net This strong chemical bond is responsible for the collector's firm attachment to the mineral, which is crucial for effective flotation. The adsorption is not primarily driven by electrostatic attraction, as evidenced by the fact that adsorption occurs even when the mineral surface and the collector are similarly charged. core.ac.uk
Synergistic Effects in Combined Collector Systems (e.g., with Sodium Butyl-Xanthate)
The performance of potassium benzohydroxamate as a collector can be significantly enhanced when used in combination with other flotation reagents. A notable example is its synergistic effect with sodium butyl-xanthate in the flotation of malachite. praiseworthyprize.orgnaturalspublishing.com
In the sulfidization flotation of malachite, the mineral surface is often non-uniform, consisting of both sulfurized and unsulfurized zones. praiseworthyprize.org It is proposed that sodium butyl-xanthate, a collector for sulfide minerals, adsorbs effectively on the sulfurized areas, while benzohydroxamic acid, an oxide mineral collector, adsorbs on the unsulfurized zones. praiseworthyprize.org This dual-collector system leads to a more comprehensive collector coverage on the malachite surface.
Research has demonstrated that a combined collector system of benzohydroxamic acid and sodium butyl-xanthate can increase the recovery of malachite by over 30% compared to when either collector is used alone. praiseworthyprize.org When mixed at a molar ratio of 3:1 (sodium butyl-xanthate to benzohydroxamic acid), the recovery of malachite can reach up to 90%. praiseworthyprize.orgbibliotekanauki.pl This synergistic effect is attributed to the co-adsorption of both collectors on the malachite surface, which greatly enhances its hydrophobicity and, consequently, its flotation recovery. praiseworthyprize.org
Interactive Data Table: Synergistic Flotation of Malachite
| Collector System | Molar Ratio (SBX:BHA) | Malachite Recovery (%) |
| Sodium Butyl-Xanthate (SBX) alone | - | < 20 |
| Benzohydroxamic Acid (BHA) alone | - | ~60 |
| SBX + BHA | 3:1 | 90 |
Analytical Chemistry Applications
The strong metal-chelating properties of potassium benzohydroxamate also make it a valuable reagent in the field of analytical chemistry. It is utilized as a complexing agent for the determination of various metal ions, often through colorimetric techniques.
Utilization as Complexing Agents for Metal Ion Determination (e.g., Colorimetric Techniques)
Benzohydroxamic acid and its derivatives are known to form stable, colored complexes with a variety of metal ions, including iron(III) and copper(II). researchgate.netbibliotekanauki.pl This property is the basis for their use in the spectrophotometric or colorimetric determination of these metals. researchgate.netbibliotekanauki.pl The intensity of the color produced is proportional to the concentration of the metal ion, allowing for quantitative analysis.
For instance, benzohydroxamic acid has been employed in the spectrophotometric determination of vanadium(V). acs.orgcore.ac.uk The reaction between benzohydroxamic acid and vanadium(V) forms a colored complex that can be measured to determine the concentration of vanadium in a sample. Similarly, it has been used in the analysis of uranium(VI), where it forms a stable complex, allowing for its quantification. researchgate.net The stability of the metal-benzohydroxamate complexes is a critical factor in these analytical methods, ensuring accurate and reliable results. researchgate.net
Interactive Data Table: Analytical Applications of Benzohydroxamic Acid for Metal Ion Determination
| Metal Ion | Analytical Technique | Wavelength of Maximum Absorbance (λmax) |
| Vanadium(V) | Spectrophotometry | Not Specified |
| Uranium(VI) | Spectrophotometry | Not Specified |
| Iron(III) | Colorimetry | Not Specified |
| Copper(II) | Colorimetry | Not Specified |
Application as a Precipitating Agent for Metal Separation and Extraction
The chelating nature of the benzohydroxamate anion makes it an effective agent for the separation and extraction of various metals from aqueous solutions and ore slurries. It functions primarily as a collector in froth flotation or as a precipitating agent, selectively binding to specific metal ions to form insoluble metal-hydroxamate complexes.
In mineral processing, particularly froth flotation, benzohydroxamic acid (BHA) and its salts are used as collectors for a range of minerals. The process relies on the chemical adsorption of the benzohydroxamate anion onto the mineral surface. This reaction renders the mineral surface hydrophobic, allowing it to attach to air bubbles and be carried to the surface as froth, separating it from gangue minerals. The effectiveness of this separation is highly dependent on the pH of the solution, which controls the dissociation of BHA into its active anionic form. bibliotekanauki.pl
Rare Earth Elements (REEs): Hydroxamic acids are recognized as successful collectors for rare earth minerals like bastnäsite. researchgate.net The strong affinity between the hydroxamate group and REE ions facilitates the selective flotation of these valuable minerals away from other gangue materials. The high electrovalence of rare earth ions allows for the formation of stable chelate complexes with the collector's functional group, imparting the necessary hydrophobicity for flotation. researchgate.net
Sulfide Minerals: Benzohydroxamic acid has demonstrated effectiveness as a collector for sulfide minerals such as galena (PbS) and chalcopyrite (CuFeS₂). bibliotekanauki.pl Studies show that at basic pH levels (pH 8-10), where the concentration of the benzohydroxamate anion is high, the collector chemisorbs onto the mineral surface. This leads to high flotation recovery rates for galena and chalcopyrite, while having minimal effect on gangue minerals like quartz. bibliotekanauki.pl
Tantalum and Niobium: The separation of tantalum (Ta) and niobium (Nb) is notoriously difficult due to their chemical similarity. scirp.org While solvent extraction using reagents like methyl isobutyl ketone (MIBK) or tributyl phosphate (B84403) (TBP) is the dominant industrial method, chelating agents are crucial. scirp.orgresearchgate.net The principle of selective complexation that allows benzohydroxamate to bind to other metals is applicable here, forming the basis for separation strategies in hydrometallurgical processes.
Titanium and Zirconium: The separation of titanium (Ti) and zirconium (Zr) often involves selective precipitation from strongly acidic solutions. nih.gov Reagents like cupferron, which also forms metal complexes, are used to precipitate Ti and Zr while leaving other elements like aluminum in solution. nih.goviaea.org The underlying principle is the formation of stable, insoluble organometallic complexes, a role for which potassium benzohydroxamate is well-suited due to its strong chelating ability.
| Metal/Element Group | Application Method | Mechanism | Effective pH Range |
|---|---|---|---|
| Rare Earth Elements | Froth Flotation Collector | Chemisorption and formation of hydrophobic surface complexes. researchgate.net | Typically basic |
| Galena (Pb) & Chalcopyrite (Cu) | Froth Flotation Collector | Chemisorption of benzohydroxamate anion onto mineral surface. bibliotekanauki.pl | 8 - 10 bibliotekanauki.pl |
| Tantalum & Niobium | Solvent Extraction / Precipitation | Selective complexation of metal ions. scirp.orgresearchgate.net | Acidic |
| Titanium & Zirconium | Precipitation | Formation of insoluble metal-hydroxamate complexes. nih.gov | Strongly Acidic |
Corrosion Inhibition Mechanisms
Potassium benzohydroxamate can function as a corrosion inhibitor for metals, particularly steel, in various environments. The inhibition mechanism is primarily based on the adsorption of the benzohydroxamate molecule onto the metal surface, forming a protective film that isolates the metal from the corrosive medium.
The process involves the interaction between the lone pair electrons of the oxygen and nitrogen atoms in the hydroxamate group and the vacant d-orbitals of the metal atoms on the surface. This leads to the formation of a coordinated layer. This adsorbed film acts as a physical barrier, blocking the active sites for corrosion and hindering both the anodic (metal dissolution) and cathodic (e.g., hydrogen evolution) reactions of the corrosion process. The stability of this protective film is enhanced by the formation of a chelate ring structure with the surface metal ions, resulting in a more durable and effective barrier against corrosive species like chloride and sulfate (B86663) ions.
Role in Nuclear Fuel Processing
In the reprocessing of spent nuclear fuel, the separation of valuable actinides like uranium (U) and plutonium (Pu) from fission products is a critical step. wikipedia.orgworld-nuclear.org Advanced aqueous reprocessing methods, such as the PUREX (Plutonium and Uranium Recovery by Extraction) and UREX (Uranium Extraction) processes, utilize solvent extraction. researchgate.netresearchgate.netinl.gov In these systems, the hydroxamate functional group, as found in potassium benzohydroxamate, plays a crucial role.
Hydroxamic acids, such as acetohydroxamic acid (AHA), are employed as selective complexing agents to separate tetravalent actinides (An⁴⁺) like plutonium(IV) and neptunium(IV) from hexavalent uranium (U(VI)). researchgate.netinl.gov
The mechanism is as follows:
Spent fuel is dissolved in nitric acid, and the resulting solution is contacted with an organic solvent, typically tributyl phosphate (TBP). fissilematerials.orgosti.gov
Both U(VI) and Pu(IV) are extracted into the organic TBP phase.
A "stripping" solution containing a hydroxamic acid is introduced. The hydroxamate anion exhibits a high affinity for tetravalent actinides like Pu(IV) and Np(IV), forming strong, hydrophilic (water-soluble) complexes. researchgate.net
This complexation effectively "pulls" the plutonium and neptunium (B1219326) out of the organic solvent and back into the aqueous phase.
Uranium(VI) is not strongly complexed by the hydroxamate under these conditions and remains in the organic phase. researchgate.net
This "complexant-based stripping" allows for the partitioning of plutonium and neptunium from uranium, a key objective in advanced fuel cycles aimed at managing nuclear waste and recycling fissile material. researchgate.netinl.gov
| Actinide | Oxidation State | Interaction with TBP (Organic Phase) | Interaction with Hydroxamate (Aqueous Phase) | Separation Outcome |
|---|---|---|---|---|
| Uranium | U(VI) | Strongly extracted | Weakly complexed | Remains in organic phase. researchgate.net |
| Plutonium | Pu(IV) | Strongly extracted | Forms strong, hydrophilic complex. researchgate.net | Stripped to aqueous phase. researchgate.net |
| Neptunium | Np(IV) | Extracted | Forms strong, hydrophilic complex. researchgate.net | Stripped to aqueous phase. researchgate.net |
Enzyme Inhibition through Metal Chelation
The potent metal-chelating ability of the hydroxamate group makes compounds like potassium benzohydroxamate effective inhibitors of metalloenzymes. researchgate.net Metalloenzymes are proteins that require a metal ion cofactor (typically Zn²⁺, Cu²⁺, Fe²⁺, or Mg²⁺) in their active site for catalytic activity. nih.govnih.gov The hydroxamic acid moiety is a well-established "metal-binding group" (MBG) or "metal-binding pharmacophore" (MBP) used in the design of enzyme inhibitors. nih.govnih.gov
The chemical mechanism of inhibition involves the hydroxamate group, usually in its deprotonated anionic form, directly coordinating with the metal ion in the enzyme's active site. acs.orgrsc.org This binding displaces a water molecule that is typically bound to the metal and is essential for the catalytic reaction (e.g., for hydrolysis). nih.gov
Key features of this interaction include:
Bidentate Chelation: The two oxygen atoms of the hydroxamate group typically bind to the metal ion in a bidentate fashion, forming a stable five-membered ring. nih.gov
Competitive Inhibition: The hydroxamate inhibitor occupies the active site, physically blocking the substrate from binding and preventing the enzyme from performing its catalytic function.
High Potency: The chelation effect results in a high-affinity interaction, making hydroxamates potent inhibitors, often with inhibitory constants in the nanomolar to micromolar range. acs.orgnih.gov
Benzohydroxamic acid itself has been identified as a highly potent inhibitor of tyrosinase, a copper-containing metalloenzyme central to melanin (B1238610) synthesis, with an inhibitory constant (Ki) of 7 nM. nih.gov It also serves as a foundational structure for inhibitors of other metalloenzymes like histone deacetylases (HDACs) and matrix metalloproteinases (MMPs), which contain zinc ions in their active sites. researchgate.netrsc.org
| Enzyme Class | Catalytic Metal Ion | Role of Hydroxamate Inhibitor |
|---|---|---|
| Tyrosinase | Cu²⁺ (dicopper center) nih.gov | Chelates copper ions, blocking substrate conversion. nih.gov |
| Matrix Metalloproteinases (MMPs) | Zn²⁺ nih.govrsc.org | Binds to the active-site zinc, displacing water and preventing peptide bond hydrolysis. nih.gov |
| Histone Deacetylases (HDACs) | Zn²⁺ researchgate.net | Coordinates with the catalytic zinc ion, blocking the deacetylation of histones. researchgate.net |
| Carboxypeptidase A | Zn²⁺ acs.org | Hydroxamate anion displaces a water ligand from the active-site zinc ion. acs.org |
Q & A
Q. What are the standard protocols for synthesizing and stabilizing potassium benzohydroxamate in aqueous solutions?
Potassium benzohydroxamate is synthesized by dissolving purified reagent in distilled water, adjusting the pH to 5.0 for stability, and diluting to volume. The solution is stable for up to one month under these conditions. Recrystallization from a methanol-water (80:20) mixture is recommended to enhance purity. Avoid basic solutions, as decomposition occurs rapidly . For alkylated derivatives, reactions with methyl iodide or dimethyl sulfate under controlled temperatures yield stable products, as confirmed by NMR and elemental analysis .
Q. Which spectroscopic methods are most effective for characterizing potassium benzohydroxamate and its coordination complexes?
Key techniques include:
- IR spectroscopy : Identifies functional groups like C=O (1650–1700 cm⁻¹) and N–O (950–980 cm⁻¹) stretches.
- ¹H-NMR : Resolves aromatic protons (δ 7.2–7.8 ppm) and hydroxamate NH signals (δ 8.5–9.5 ppm) in CDCl₃ or DMSO-d₆ .
- ESI-MS : Confirms molecular ion peaks (e.g., [M+H]⁺ for Ru(II)-benzohydroxamate complexes at m/z 255–500) .
Advanced Research Questions
Q. How does pH influence the reactivity of potassium benzohydroxamate in hydrolysis reactions?
The free benzohydroxamate anion (BHA⁻) is essential for accelerating hydrolysis, as shown in the detoxification of tetrachlorobenzoquinone (TCBQ). At pH ≤ 4, no hydrolysis occurs, but rates increase progressively above pH 5 due to BHA⁻ formation (pKa ≈ 8.9). Blocking the anionic oxygen (e.g., using O-methyl BHA) abolishes activity, confirming pH-dependent reactivity .
Q. What kinetic parameters describe hydroxamate transfer reactions in Co(II)-benzohydroxamate complexes?
Kinetic studies of [CoII(TBDAP)(C6H5C(−NHO)O)]+ revealed a second-order rate constant (k₂) of 4.9 × 10⁻¹ M⁻¹ s⁻¹ at −10°C. Similar values (e.g., 4.4 × 10² M⁻¹ s⁻¹ for acetohydroxamate analogs) suggest ligand substitution minimally impacts reactivity. Data were acquired via UV-vis spectroscopy and pseudo-first-order approximations .
Q. What mechanistic insights explain the formation of O-phenylcarbamyl benzohydroxamate during TCBQ detoxification?
BHA reacts with TCBQ via nucleophilic addition, forming O-phenylcarbamyl benzohydroxamate (m/z 255) as the major product. This involves a double Lossen rearrangement, where BHA acts as a nucleophile, attacking the quinone ring. Minor byproducts like N,N′-diphenylurea arise from competing pathways, validated by HPLC-ESI-MS and NMR .
Q. How do computational methods (e.g., DFT) aid in understanding benzohydroxamate coordination geometries?
Density Functional Theory (DFT) optimizes molecular structures and predicts vibrational frequencies (e.g., C=O stretching modes). Studies on Pb(II)-benzohydroxamate complexes reveal bidentate (O,O) coordination, supported by bond-length analysis (Pb–O ≈ 2.3–2.5 Å) and IR spectral matching .
Q. How should researchers address contradictions in hydroxamate transfer reactivity data across studies?
Discrepancies in rate constants (e.g., acetohydroxamate vs. benzohydroxamate Co(II) complexes) may arise from experimental conditions (temperature, solvent polarity). Control experiments with standardized buffers (e.g., pH 7.4 Tris-HCl) and error margin reporting (±5–10%) improve reproducibility. Cross-validate findings using multiple techniques like stopped-flow spectroscopy .
Q. What role does potassium benzohydroxamate play in modulating membrane order in tuberculosis research?
In Mycobacterium tuberculosis studies, benzohydroxamate disrupts membrane lipid organization, as shown by fluorescence anisotropy and molecular dynamics simulations. Synergistic effects with nitrobenzohydroxamate enhance permeability, validated via laurdan GP values and membrane fluidity assays .
Methodological Guidance
- Data Collection : For kinetic studies, use quartz cuvettes and high-precision thermostats (±0.1°C) to minimize experimental drift .
- Error Analysis : Report standard deviations from triplicate trials and use ANOVA for cross-condition comparisons .
- Ethical Reporting : Disclose solvent toxicity (e.g., methanol in recrystallization) and adhere to institutional safety protocols .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
